1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a small molecule that has shown activity as an apolipoprotein E4 (apoE4) structure corrector. ApoE4 is a protein that is a major genetic risk factor for Alzheimer's disease (AD). The compound functions by inhibiting the pathological conformation of apoE4, specifically by disrupting intramolecular domain interactions.
The synthesis of 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea and its related derivatives was achieved through a structure-activity relationship (SAR) study. The study commenced with the identification of a lead compound, CB9032258 (a phthalazinone derivative), through a fluorescence resonance energy transfer (FRET) assay. Subsequent chemical modification of CB9032258 led to the development of derivatives with improved FRET potency, including 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea. Specific details regarding the synthesis procedures and individual steps are not provided in the available literature.
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea acts as an apoE4 structure corrector by directly binding to apoE4 and inhibiting the interaction between its N-terminal and C-terminal domains. This domain interaction is considered pathological and contributes to the detrimental effects of apoE4 in Alzheimer's disease. By preventing this interaction, the compound helps to restore the normal structure and potentially the function of apoE4.
The primary application of 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is in the field of Alzheimer's disease research. The compound's ability to correct the pathological conformation of apoE4 and reverse its detrimental effects in vitro suggests potential therapeutic benefits for AD. For example, in neuronal cell models expressing apoE4, 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has demonstrated the ability to:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: